molecular formula C12H11ClO3 B2362924 6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1784597-50-7

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2362924
CAS No.: 1784597-50-7
M. Wt: 238.67
InChI Key: MLFMKEHMBCKEPZ-UHFFFAOYSA-N
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Description

6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chromane derivatives with cyclopropane carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid
  • 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
  • Spiro[cyclopropane-1,2’-steroids]

Uniqueness

6-Chlorospiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chlorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMKEHMBCKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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